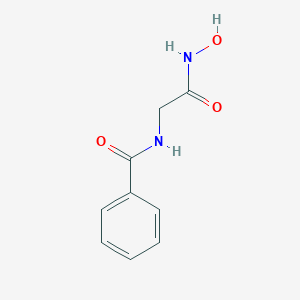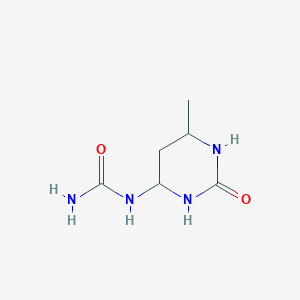
4,6-Dimethylpyridin-3-amine
Vue d'ensemble
Description
4,6-Dimethylpyridin-3-amine is a heterocyclic compound with the molecular formula C7H10N2 . It is a solid substance that should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 4,6-Dimethylpyridin-3-amine involves the reaction of 2,4-dimethyl-5-nitropyridine with methanol and Pd/C . The resulting solution is stirred for 48 hours at room temperature .Molecular Structure Analysis
The molecular structure of 4,6-Dimethylpyridin-3-amine is represented by the InChI code1S/C7H10N2/c1-5-3-6(2)9-4-7(5)8/h3-4H,8H2,1-2H3 . This indicates that the compound has a pyridine ring with two methyl groups and one amine group attached. Chemical Reactions Analysis
4,6-Dimethylpyridin-3-amine can act as a nucleophile, attacking the carbon atom of an aldehyde . This reaction is similar to an aldol condensation, where the enol tautomer of the compound is used instead of deprotonating the methyl group outright .Physical And Chemical Properties Analysis
4,6-Dimethylpyridin-3-amine is a solid substance with a molecular weight of 122.17 . It should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Catalyst for Fischer Indole Synthesis
4,6-Dimethylpyridin-3-amine, also known as N,N-Dimethylpyridin-4-amine (DMAP), has been used as a catalyst for Fischer indole synthesis . This method is environmentally friendly, requiring only minimum catalyst loading .
Catalyst for 1H-Tetrazole Synthesis
DMAP-based ionic liquids have been reported as efficient catalysts for the synthesis of 1H-tetrazoles via click chemistry . The reaction was carried out under a solvent-free environment .
Molecular Dynamics Simulations
DMAP-based ionic liquids have been evaluated for their physical properties via molecular dynamics simulations . These simulations provided valuable insights into the structural and transport properties of these ionic liquids .
Stability Evaluation
An MP2 method was applied to evaluate the stability of the compound via binding energy calculations . This helps in understanding the stability of DMAP-based ionic liquids for temperature-dependent reactions .
Catalyst for Esterifications with Anhydrides
4-(Dimethylamino)pyridine is a useful nucleophilic catalyst for various reactions including esterifications with anhydrides .
Catalyst for Baylis-Hillman Reaction
4-(Dimethylamino)pyridine has been used as a catalyst for the Baylis-Hillman reaction , which is a carbon-carbon bond forming reaction.
Catalyst for Hydrosilylations
4-(Dimethylamino)pyridine is also an effective catalyst for hydrosilylations , a process that involves the addition of silicon-hydrogen bonds to unsaturated bonds.
8. Catalyst for Tritylation and Steglich Rearrangement 4-(Dimethylamino)pyridine has been used as a catalyst for tritylation and Steglich rearrangement , both of which are important reactions in organic chemistry.
Mécanisme D'action
Target of Action
4,6-Dimethylpyridin-3-amine, structurally similar to pyrimidines, is known to exhibit a range of pharmacological effects . The compound’s primary targets are vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.
Mode of Action
The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response. As a structural analog of pyridine, it exhibits nucleophilic properties that make it an effective catalyst in various chemical reactions.
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation. By inhibiting the expression and activities of certain inflammatory mediators, it disrupts the normal progression of these pathways, leading to a reduction in inflammation .
Result of Action
The primary result of the compound’s action is a reduction in inflammation. By inhibiting the expression and activities of key inflammatory mediators, it can decrease the body’s inflammatory response . This can lead to a reduction in symptoms associated with inflammation, such as redness, swelling, and pain.
Action Environment
The action, efficacy, and stability of 4,6-Dimethylpyridin-3-amine can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of its environment, as changes in pH can alter the compound’s ionization state and, consequently, its interaction with its targets . Additionally, temperature can affect the compound’s stability, as higher temperatures can lead to increased rates of degradation .
Safety and Hazards
The compound is classified under the GHS07 hazard class, with hazard statements H315-H319-H335 . This indicates that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
Propriétés
IUPAC Name |
4,6-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-6(2)9-4-7(5)8/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSQTJRJQHPJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427646 | |
| Record name | 4,6-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethylpyridin-3-amine | |
CAS RN |
1193-71-1 | |
| Record name | 4,6-Dimethyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73958.png)










